molecular formula C15H25NO4 B14114941 (Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate

(Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate

Cat. No.: B14114941
M. Wt: 283.36 g/mol
InChI Key: UHISVGDQXMLRIB-UHFFFAOYSA-N
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Description

(Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate is a synthetic organic compound with the molecular formula C15H25NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate typically involves the following steps:

    Formation of the Nonadienoate Backbone: The nonadienoate backbone can be synthesized through a series of reactions starting from commercially available precursors. This often involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bonds.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. This is typically achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to optimize reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate undergoes various types of chemical reactions, including:

    Oxidation: The double bonds in the nonadienoate backbone can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, particularly after deprotection.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted amines, ethers, or thioethers.

Scientific Research Applications

(Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored. In drug delivery systems, the Boc group can be cleaved under physiological conditions to release the active drug.

Comparison with Similar Compounds

Similar Compounds

    (Z)-Methyl 2-(tert-butoxycarbonylamino)octa-2,7-dienoate: Similar structure but with a shorter carbon chain.

    (Z)-Methyl 2-(tert-butoxycarbonylamino)deca-2,9-dienoate: Similar structure but with a longer carbon chain.

    (Z)-Ethyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

(Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties. This makes it particularly useful in applications where precise control over chemical reactivity and stability is required.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-2,8-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,11H,1,7-10H2,2-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHISVGDQXMLRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=CCCCCC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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